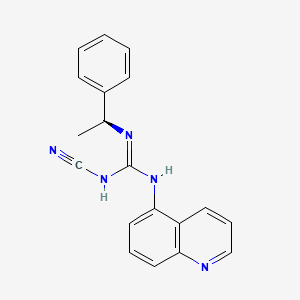
A 804598
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-804598 是 P2X7 受体的强效选择性拮抗剂,P2X7 受体是一种配体门控离子通道。 该化合物以其穿透中枢神经系统的能力而闻名,并在包括小鼠、大鼠和人类在内的多种物种中表现出对 P2X7 受体的竞争性抑制 。P2X7 受体参与多种生理和病理过程,使 A-804598 成为科学研究中宝贵的工具。
准备方法
合成路线和反应条件: A-804598 的合成涉及多个步骤,从关键中间体 N-氰基-N'-[(1S)-1-苯乙基]-N'-5-喹啉基-胍的制备开始。 反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO) 和特定试剂来获得所需产物 。
工业生产方法: A-804598 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以最大程度地提高产率和纯度,同时确保安全性和成本效益。 然后使用高性能液相色谱 (HPLC) 等技术纯化化合物,以达到 98% 以上的纯度 。
化学反应分析
反应类型: A-804598 主要由于存在氰基和喹啉基等活性官能团而发生取代反应。 这些反应可以在受控条件下由各种试剂催化 。
常用试剂和条件:
取代反应: 常见试剂包括卤代烷和亲核试剂。反应条件通常涉及使用有机溶剂和控制温度。
主要产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可能会产生 A-804598 的各种取代衍生物,而氧化和还原反应会导致形成氧化或还原类似物 。
科学研究应用
Chemical Profile
- Chemical Name : N-Cyano-N"-[(1S)-1-phenylethyl]-N'-5-quinolinyl-guanidine
- Molecular Formula : C₁₉H₁₇N₅
- CAS Number : 1125758-85-1
- Purity : ≥99%
- IC50 Values :
- Mouse P2X7 receptor: 8.9 nM
- Rat P2X7 receptor: 9.9 nM
- Human P2X7 receptor: 10.9 nM
Neuroinflammation
A study demonstrated that A 804598 effectively reduced alcohol-induced neuroinflammation in animal models. The compound was shown to influence neuroinflammatory markers, astrocytes, and microglia, highlighting its potential in treating alcohol-related brain damage .
Rheumatoid Arthritis
Research indicated that this compound could serve as a novel therapeutic strategy for rheumatoid arthritis (RA). It was found to suppress the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 in fibroblast-like synoviocytes, which are crucial in the pathogenesis of RA .
| Study Focus | Findings |
|---|---|
| Neuroinflammation | Reduced inflammatory markers in brain and liver due to alcohol exposure |
| Rheumatoid Arthritis | Decreased IL-1β and IL-6 levels in response to TNF-α treatment |
Oxidative Stress
A804598 has demonstrated antioxidant properties by mitigating oxidative stress induced by TNF-α in fibroblast-like synoviocytes. The compound significantly reduced reactive oxygen species (ROS) levels and restored glutathione levels, showcasing its protective effects against oxidative damage .
Case Study 1: Alcohol-Induced Neuroinflammation
In an experimental model using chronic intragastric ethanol infusion, this compound was administered to evaluate its effects on neuroinflammation. The results showed a significant decrease in pro-inflammatory cytokines and markers of oxidative stress, suggesting its potential as a therapeutic agent for alcohol-related brain disorders .
Case Study 2: Inhibition of Cytokine Release in RA
In fibroblast-like synoviocytes exposed to TNF-α, treatment with this compound resulted in a dose-dependent reduction of IL-1β and IL-6 expression. This study underscores the compound's potential application in managing rheumatoid arthritis through modulation of inflammatory pathways .
作用机制
A-804598 通过竞争性抑制 P2X7 受体发挥其作用,P2X7 受体是一种参与各种细胞过程的配体门控离子通道 。该化合物以高亲和力与受体结合,阻止其天然配体三磷酸腺苷 (ATP) 对受体的激活。 这种抑制导致细胞内钙水平降低,随后下游信号通路发生变化,最终调节细胞反应 。
相似化合物的比较
A-804598 作为 P2X7 受体拮抗剂的独特之处在于其高选择性和效力。类似的化合物包括:
A-438079: 另一种选择性 P2X7 受体拮抗剂,具有类似的抑制特性.
A-740003: 以其对 P2X7 受体的亲和力和选择性高而闻名.
JNJ-47965567: 一种强效选择性 P2X7 受体拮抗剂,用于各种研究应用.
与这些化合物相比,A-804598 在中枢神经系统的渗透性和竞争性抑制特性方面更胜一筹,使其成为基础和应用研究中宝贵的工具 。
生物活性
A 804598 is a selective antagonist of the P2X7 receptor, a purinergic receptor implicated in various inflammatory and neurodegenerative conditions. This compound has been extensively studied for its biological activity, particularly in modulating inflammatory responses and oxidative stress. Below is a detailed overview of its biological effects, supported by research findings and case studies.
This compound exhibits high affinity for the P2X7 receptor across different species, including humans, rats, and mice. This receptor plays a crucial role in mediating inflammatory processes and is activated by extracellular ATP. Upon activation, P2X7 receptors facilitate the release of pro-inflammatory cytokines such as IL-1β and IL-6, which are significant in various pathologies including rheumatoid arthritis (RA) and neuroinflammation.
Key Findings:
- Inhibition of Cytokine Release : A804598 effectively reduces the expression of IL-1β and IL-6 in fibroblast-like synoviocytes (FLSs) exposed to TNF-α, demonstrating its potential in treating RA .
- Oxidative Stress Reduction : The compound also mitigates oxidative stress by decreasing reactive oxygen species (ROS) levels and restoring glutathione (GSH) levels in FLSs .
Research Studies
Several studies have investigated the effects of this compound on inflammation and neuroprotection:
- Neuroinflammation : A study demonstrated that this compound treatment significantly reversed neuroinflammatory changes induced by chronic alcohol exposure in C57BL/6J mice. It reduced mRNA levels of inflammatory markers such as iNOS and components of signaling pathways like NF-kB1 .
- Rheumatoid Arthritis : In RA models, this compound inhibited JAK1/STAT3 signaling pathways, crucial for the inflammatory response. This was evidenced by decreased phosphorylation levels following treatment with this compound .
- Chronic Stress Models : Research indicated that this compound alleviated anhedonia associated with chronic stress in rodent models, suggesting its broader implications beyond inflammation .
Table 1: Summary of Key Studies Involving this compound
Pharmacological Characterization
This compound has been characterized through various pharmacological assays to assess its efficacy as a P2X7 receptor antagonist:
- Binding Affinity : High binding affinity was observed using radioligand assays, indicating its potent antagonistic properties against P2X7 receptors .
- Dose-Dependent Effects : In vitro studies showed that treatment with this compound at concentrations of 10 µM and 20 µM resulted in significant reductions in pro-inflammatory cytokine levels in a dose-dependent manner .
属性
IUPAC Name |
1-cyano-2-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCRDPLPKGSME-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













